molecular formula C6H11ClO2 B086252 Methyl 4-Chloro-2-methylbutyrate CAS No. 13888-03-4

Methyl 4-Chloro-2-methylbutyrate

Cat. No. B086252
CAS RN: 13888-03-4
M. Wt: 150.6 g/mol
InChI Key: ZDDYJHVTUSUPFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 4-Chloro-2-methylbutyrate involves microbial resolution and chemical reactions. For instance, (S)-4-Chloro-3-hydroxybutyrate, a related compound, is synthesized using hydrolase from Rhizobium sp. This microbial method shows significant potential due to its high optical purity and yield (Nakagawa et al., 2008). Another method involves the synthesis from 4-phenoxyphenol and methyl-γ-chorobutyrate, indicating diverse synthetic routes available for these types of compounds (Lu Qing-ning, 2006).

Molecular Structure Analysis

The stereochemistry and molecular structure of related compounds, like methyl 3-hydroxy-2-methylbutyrate, are essential for understanding their chemical behavior and potential applications. The determination of absolute configurations and stereochemistry plays a crucial role in their utility and synthesis (Tai & Imaida, 1978).

Chemical Reactions and Properties

Methyl 4-Chloro-2-methylbutyrate undergoes various chemical reactions that illustrate its versatility in synthetic chemistry. For example, its related compounds participate in enzymatic resolutions and chemical transformations leading to products of high optical purity and importance in pharmaceutical manufacturing (Suzuki et al., 1999).

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Beyer et al. (1996) synthesized derivatives including methyl 2-[(3,3-diethylthioureo)phenylmethylamino]-3-methylbutyrate from 3-(chlorophenylmethylene)-1,1-diethylthiourea and the methyl esters of L-valine and L-leucine, which could have potential applications in material science and pharmaceuticals (Beyer et al., 1996).
  • Pharmaceutical Synthesis :

    • Nakagawa et al. (2008) focused on the microbial production of (S)-4-Chloro-3-hydroxybutyrate, which is vital for synthesizing biologically and pharmacologically important compounds. They isolated Rhizobium sp. DS-S-51 with hydrolytic activity toward (R)-4-Chloro-3-hydroxybutyrate, which could enhance the production efficiency of pharmacologically relevant substances (Nakagawa et al., 2008).
  • Organic Chemistry and Material Science :

    • Kimura and Hamashima (1989) studied the photochemical reaction of methyl 2-bromo-4,4,4-trichloro-2-methylbutyrate aiming at its chemical modification. This research may offer insights into developing new materials or chemical compounds through photochemical processes (Kimura & Hamashima, 1989).
    • Bello et al. (2010) used Methyl 4-chloro-2-butynoate in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes to produce substituted chromenes and quinolines, demonstrating a pathway to creating functionalized organic compounds (Bello et al., 2010).
  • Stereochemistry :

    • Tai and Imaida (1978) prepared four stereoisomers of methyl 3-hydroxy-2-methylbutyrate and determined their absolute configurations, contributing to the field of stereochemistry and potentially aiding in understanding the stereochemical properties of related compounds (Tai & Imaida, 1978).
  • Biocatalysis and Enzyme Technology :

    • Suzuki et al. (1999) developed a procedure for the simultaneous generation of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone using bacterial cells, which may have implications in enzymatic and pharmaceutical production processes (Suzuki et al., 1999).
  • Analytical Chemistry and Instrumentation :

    • Hofinger and Böttger (1979) identified 4-Chloroindolylacetic acid and its methyl ester in immature Vicia faba seeds using gas chromatography-mass spectrometry, demonstrating the compound's application in analytical techniques to understand plant biochemistry (Hofinger & Böttger, 1979).
  • Environmental Science :

    • Song et al. (2010) examined the electrochemical oxidation of 4-chloro-3-methyl phenol using Ti/SnO2-Sb/PbO2 anodes, providing insights into the degradation pathways of related chlorinated compounds, which is vital for environmental remediation and wastewater treatment (Song et al., 2010).

Safety And Hazards

“Methyl 4-Chloro-2-methylbutyrate” is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it should be handled with care, and protective measures should be taken while dealing with this compound .

properties

IUPAC Name

methyl 4-chloro-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDYJHVTUSUPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460425
Record name Methyl 4-Chloro-2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Chloro-2-methylbutyrate

CAS RN

13888-03-4
Record name Methyl 4-Chloro-2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Chloro-2-methylbutyrate
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Synthesis routes and methods

Procedure details

contacting the xylene solution of methyl 4-chloro-2-methylbutyrate from step (3) with an sodium methoxide and heating at temperatures of about 100 to 200° C. which causes vaporization of (i) methanol as it is formed and (ii) methyl 1-methylcyclopropanecarboxylate as it is formed from methyl 4-chloro-2-methylbutyrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Suzuki, H Idogaki, N Kasai - Enzyme and microbial technology, 1999 - Elsevier
… Methyl 4-chloro-2-methylbutyrate was also converted in the same manner, suggesting that this enzyme would not recognize a 4-chloro-3-hydroxy function but would recognize a …
Number of citations: 35 www.sciencedirect.com
K Kimura, M Sawada, T Shono - Journal of Chromatography A, 1982 - Elsevier
… (7}, methyl 4-chloro-2-methylbutyrate … (10) was eluted as a shoulder with methyl erythro-3-chloro-2methylbutyrate (5), and methyl 4-chloro-2-methylbutyrate …
Number of citations: 2 www.sciencedirect.com

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